

Chrymutasin B: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrymutasin B is a novel antitumor antibiotic belonging to the benzopyran glycoside family. It was discovered and isolated from a chemically mutated strain of Streptomyces chartreusis. This document provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activity of Chrymutasin B. Detailed experimental protocols for the mutation of the producing organism, fermentation, and isolation of the compound are presented. Furthermore, a proposed biosynthetic pathway for the formation of the unique chrymutasin aglycone is outlined, based on the known biosynthesis of its parent compound, chartreusin. All quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Discovery and Origin

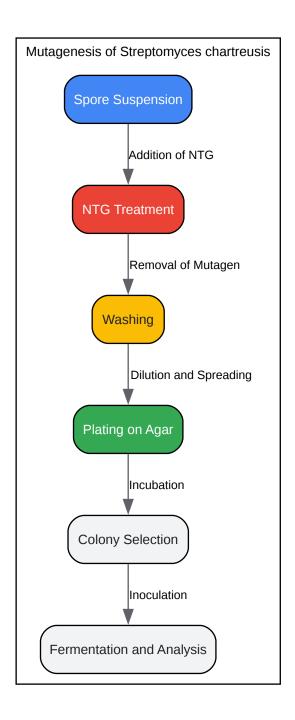
Chrymutasin B, along with its congeners Chrymutasin A and C, was first isolated by researchers at Sapporo Breweries Ltd. in Japan and reported in 1994.[1][2] These novel compounds were the product of a targeted mutation program aimed at generating new analogs of the known antitumor antibiotic, chartreusin.

Producing Organism and Mutagenesis



The source of **Chrymutasin B** is a mutant strain of Streptomyces chartreusis. The parent strain is a known producer of chartreusin. To induce mutations, the spores of the parent strain were subjected to treatment with the chemical mutagen N-methyl-N'-nitro-N-nitrosoguanidine (NTG). [1] This process aimed to alter the genetic makeup of the microorganism, potentially leading to the production of novel secondary metabolites.

The experimental workflow for the mutagenesis is outlined below:





Click to download full resolution via product page

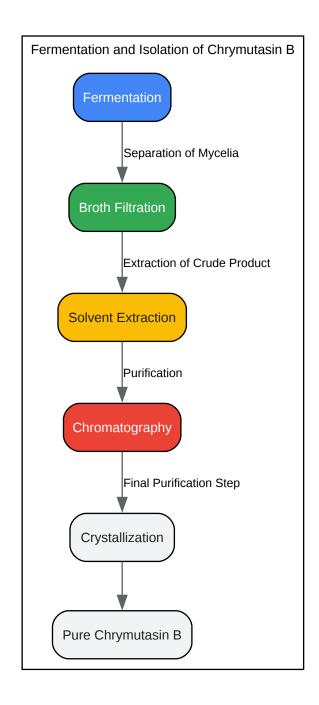
Caption: Workflow for the NTG mutagenesis of Streptomyces chartreusis.

Fermentation and Isolation

The mutant strain of Stre-ptomyces chartreusis was cultivated in a suitable fermentation medium to produce the chrymutasins. A characteristically long fermentation period was required for the production of these compounds.[1] The isolation of **Chrymutasin B** from the fermentation broth involved a multi-step process, which is a common practice for the purification of natural products.

The general workflow for fermentation and isolation is depicted below:





Click to download full resolution via product page

Caption: General workflow for the fermentation and isolation of **Chrymutasin B**.

Physicochemical Properties and Structure

The structure of **Chrymutasin B** was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] Chrymutasins A, B, and C share the same novel aglycone, which differs from that of



chartreusin by a single carbon and an amino group.[2] The difference between the chrymutasins lies in their sugar moieties.

Table 1: Physicochemical Properties of Chrymutasin B

Property	Value
Molecular Formula	C32H35NO13
Molecular Weight	641.62 g/mol
Appearance	Pale yellow needles
Melting Point	228 - 231 °C
Optical Rotation	[α]D ²⁵ +28.0° (c 0.5, CHCl ₃)
UV λmax (MeOH)	238, 268, 335, 400 nm

Biological Activity

Chrymutasin B exhibits antitumor activity. While the initial report provided more detailed in vivo data for Chrymutasin A, it was noted that the chrymutasins as a class of compounds are of interest for their cytotoxic effects.[1]

Table 2: In Vitro Cytotoxicity of **Chrymutasin B** (IC₅₀ Values)

Cell Line	IC₅₀ (μg/mL)
P388 leukemia	0.01
L1210 leukemia	0.02
KB human epidermoid carcinoma	0.03

Proposed Biosynthetic Pathway

The biosynthesis of the chrymutasin aglycone is believed to proceed through a pathway similar to that of chartreusin, which involves a type II polyketide synthase (PKS) system.[3] The chartreusin biosynthetic gene cluster has been identified and characterized, providing insights

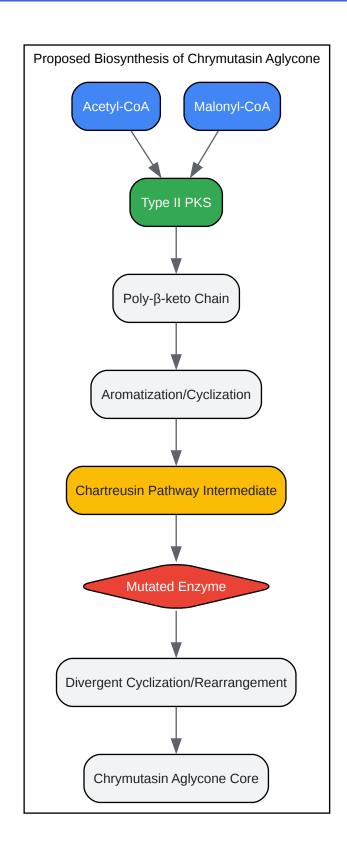


Foundational & Exploratory

Check Availability & Pricing

into the formation of its complex polycyclic structure. It is proposed that the biosynthesis of the chrymutasin aglycone follows the initial steps of the chartreusin pathway, with a key divergence occurring due to the mutation in the producing strain. This mutation likely affects an enzyme responsible for a specific cyclization or rearrangement step, leading to the formation of the novel chrymutasin core structure.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chrymutasin B: A Technical Guide to its Discovery and Origin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127348#chrymutasin-b-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com